molecular formula C13H15NO4 B1464626 1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid CAS No. 1265896-32-9

1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid

Cat. No. B1464626
M. Wt: 249.26 g/mol
InChI Key: VQLSXXIJPPXXIN-UHFFFAOYSA-N
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Description

The compound “1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxylic acid group. The molecule also contains a benzyloxy carbonyl group and an amino methyl group .


Synthesis Analysis

The synthesis of such compounds often involves the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .


Molecular Structure Analysis

The molecular formula of this compound is C13H17NO5S, and it has a molecular weight of 299.34 . The structure includes a cyclopropane ring attached to a carboxylic acid group, with a benzyloxy carbonyl group and an amino methyl group also attached .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 502.6±29.0 °C and a predicted density of 1.33±0.1 g/cm3 . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Enzyme Inhibition and Biological Activity :

    • Cyclopropyl amino acids, including derivatives of 1-aminocyclopropanecarboxylic acid (ACC), have shown significant biological activity due to their selective inhibition of enzymes. The cyclopropyl group is believed to contribute to this selective inhibition (Groth et al., 1993).
  • Synthesis of Conformationally Rigid Analogues :

    • Conformationally rigid analogues of amino acids, like 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton, have been synthesized. These analogues are derived from compounds structurally similar to 1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid (Kubyshkin et al., 2009).
  • Development of Pharmaceuticals :

    • The derivative N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid has been used in the synthesis of precursors to methotrexate amides and peptides. These compounds are evaluated for their inhibition of folate metabolism, indicating a potential pharmaceutical application (Piper et al., 1982).
  • Innovations in Molecular Imaging :

    • Compounds containing benzyloxy groups, like 1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid, have been used in synthesizing new tumor-avid amino acids for positron emission tomography (PET), enhancing cancer detection (Shoup & Goodman, 1999).
  • Exploring Molecular Structures :

    • Studies on similar cyclopropanecarboxylic acid derivatives have contributed to understanding molecular structures and conformation, relevant for designing more effective drugs (Korp et al., 1983).
  • Peptide Synthesis and Conformation Studies :

    • Derivatives of 1-aminocyclopropanecarboxylic acid have been utilized in synthesizing novel peptides, providing insights into peptide conformation and potential applications in drug design (Horwell et al., 1994).

properties

IUPAC Name

1-(phenylmethoxycarbonylaminomethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-11(16)13(6-7-13)9-14-12(17)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLSXXIJPPXXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid
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1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid
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1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid
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1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid
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1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid
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1-((((Benzyloxy)carbonyl)amino)methyl)cyclopropanecarboxylic acid

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